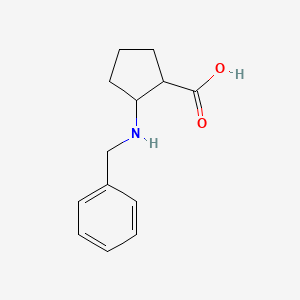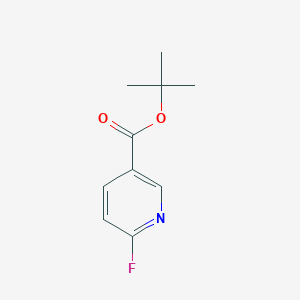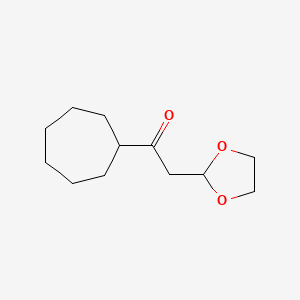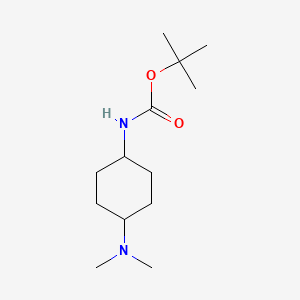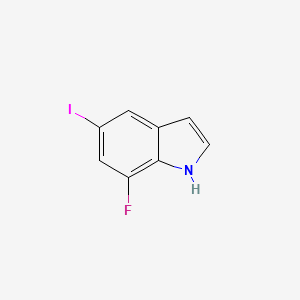
1-苄基-3-甲基-3-甲基吡咯烷-1,3-二甲酸酯
描述
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 and its IUPAC name is 1-benzyl 3-methyl 1,3-pyrrolidinedicarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is 1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . The canonical SMILES representation is COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate has a molecular weight of 263.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass of the compound is 263.11575802 g/mol .科学研究应用
抗精神病活性:该化合物已被研究其潜在的抗精神病特性。特别是,合成了 1-苄基-3-甲基吡咯烷的衍生物,并评估了它们对大鼠阿扑吗啡诱导的刻板行为的抑制作用,显示出结构与活性之间的良好相关性,表明在治疗精神病方面具有潜在用途 (Iwanami、Takashima、Hirata、Hasegawa 和 Usuda,1981 年)。
合成和分子建模:该化合物的 1-苄基衍生物的合成及其在分子建模研究中的应用已得到证实。这些化合物已显示出对某些代谢型谷氨酸受体 (mGluRs) 的选择性,这可能使它们成为有用的药理学研究工具 (Tueckmantel、Kozikowski、Wang、Pshenichkin 和 Wroblewski,1997 年)。
合成方法:已经对合成 1-苄基-3-甲基吡咯烷衍生物的有效方法进行了研究。这些方法包括从 L-天冬氨酸和其他起始原料进行大规模制备,说明了该化合物的可及性,以便进一步研究和应用 (Yoshida、Takeshita、Orita、Kado、Yasuda、Kato 和 Itoh,1996 年)。
抗菌活性:一些吡咯烷衍生物(包括与 1-苄基-3-甲基吡咯烷相关的衍生物)已被合成并测试其抗菌活性。这一研究方向表明在开发新的抗菌剂中具有潜在的应用 (Sreekanth 和 Jha,2020 年)。
有机合成中的催化:该化合物及其衍生物已用于催化过程,例如未活化烯烃的分子内氢胺化。该应用展示了其在合成有机化学中的效用 (Bender 和 Widenhoefer,2005 年)。
手性合成应用:1-苄基-3-甲基吡咯烷的衍生物已用于手性合成,特别是在邻二胺衍生物的形成中。这突出了其在不对称合成和生物活性分子创建领域的重要性 (Yoon、Ha、Kim 和 Lee,2010 年)。
分析化学中的化学发光:该化合物已被探索作为高效液相色谱中羧酸和胺的衍生化试剂,并采用电化学发光检测,证明了其在分析化学应用中的潜力 (Morita 和 Konishi,2002 年)。
安全和危害
属性
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERBDMTFISXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
